molecular formula C21H12Cl2FNO3S B302162 (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B302162
M. Wt: 448.3 g/mol
InChI Key: CXHFOBWNEJWKBI-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazolidine-2,4-dione core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-furylmethylidene-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorobenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H12Cl2FNO3S

Molecular Weight

448.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H12Cl2FNO3S/c22-13-3-7-16(17(23)9-13)18-8-6-15(28-18)10-19-20(26)25(21(27)29-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2/b19-10-

InChI Key

CXHFOBWNEJWKBI-GRSHGNNSSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=O)F

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.